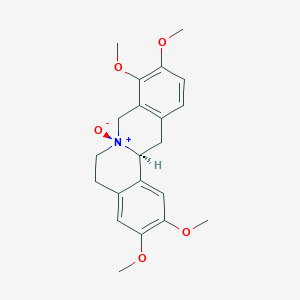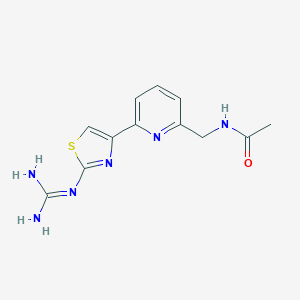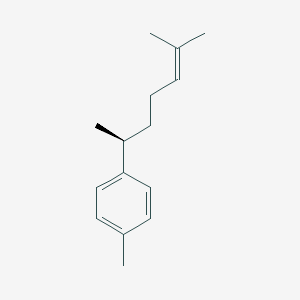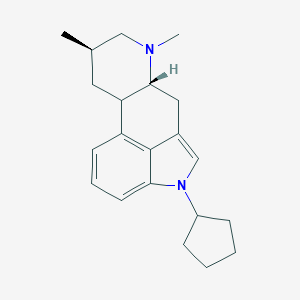
1-Cyclopentylfestuclavine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylfestuclavine is a naturally occurring indole alkaloid that has been found in various species of fungi. It is a member of the ergot alkaloid family, which has been known for its medicinal properties for centuries. The compound has recently gained attention due to its potential use in scientific research and drug development. In
Mechanism of Action
The mechanism of action of 1-Cyclopentylfestuclavine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. The compound has been found to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Cyclopentylfestuclavine has been found to have a range of biochemical and physiological effects. It has been shown to increase the production of nerve growth factor, which is important for the growth and survival of neurons. It also has antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Cyclopentylfestuclavine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in various diseases. However, the low yield of the synthesis method and the limited availability of the compound may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Cyclopentylfestuclavine. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-Cyclopentylfestuclavine.
Synthesis Methods
1-Cyclopentylfestuclavine can be synthesized through a multi-step process involving the condensation of tryptamine and cyclopentanone. The reaction is catalyzed by acid, and the resulting product is then purified through column chromatography. The yield of this synthesis method is relatively low, and alternative methods are currently being explored.
Scientific Research Applications
1-Cyclopentylfestuclavine has shown potential as a therapeutic agent for various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. The compound has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It also has an affinity for dopamine receptors, which are involved in the regulation of movement and motivation.
properties
CAS RN |
129134-96-9 |
|---|---|
Product Name |
1-Cyclopentylfestuclavine |
Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(6aR,9R)-4-cyclopentyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H28N2/c1-14-10-18-17-8-5-9-19-21(17)15(11-20(18)22(2)12-14)13-23(19)16-6-3-4-7-16/h5,8-9,13-14,16,18,20H,3-4,6-7,10-12H2,1-2H3/t14-,18?,20-/m1/s1 |
InChI Key |
OXTLNSCZJKULNG-WIXGBYQCSA-N |
Isomeric SMILES |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
Canonical SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
synonyms |
1-CYCLOPENTYLFESTUCLAVINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



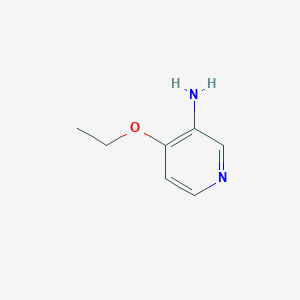
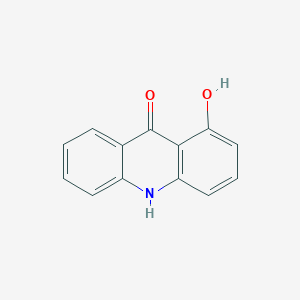
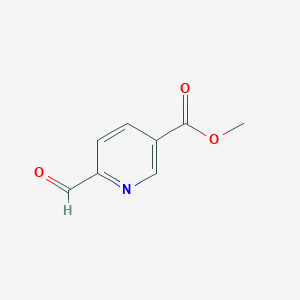
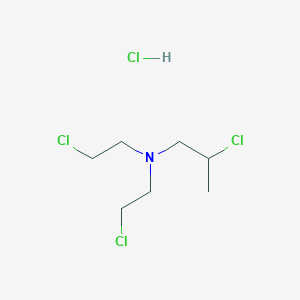
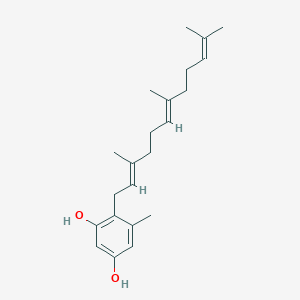
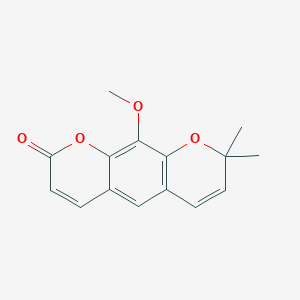
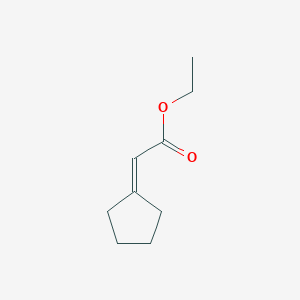
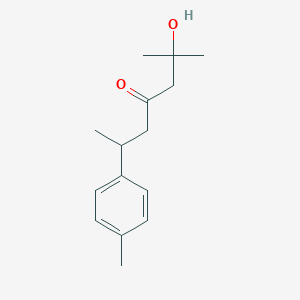
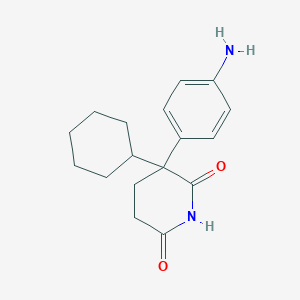
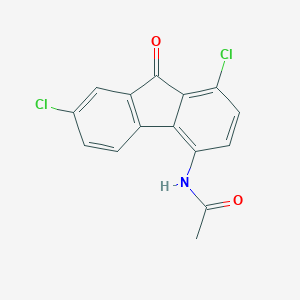
![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)
